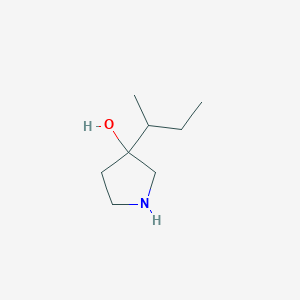![molecular formula C12H23NO B13276457 4-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol](/img/structure/B13276457.png)
4-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C12H23NO It is a cyclohexane derivative with an amino group and a hydroxyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with hex-5-en-2-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to a hydroxyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and automated systems can further improve the yield and reduce the production costs. The compound is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents, acids, or bases
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, carboxylic acids, and substituted cyclohexane compounds.
Scientific Research Applications
4-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Cyclohexanone: A cyclohexane derivative with a ketone group.
Hexylamine: An aliphatic amine with a similar structure to the hex-5-en-2-yl group.
Uniqueness
4-[(Hex-5-en-2-yl)amino]cyclohexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
4-(hex-5-en-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO/c1-3-4-5-10(2)13-11-6-8-12(14)9-7-11/h3,10-14H,1,4-9H2,2H3 |
InChI Key |
SGQSEMJPZSSVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NC1CCC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Bromoprop-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13276375.png)
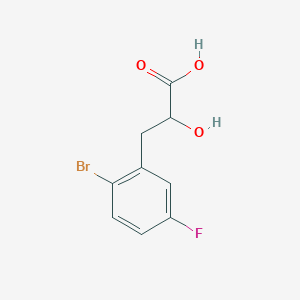
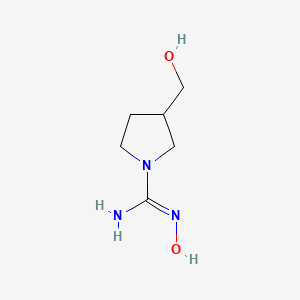
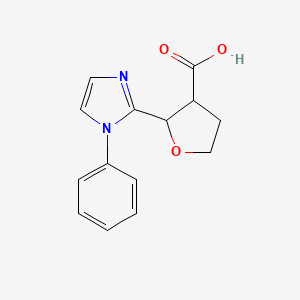
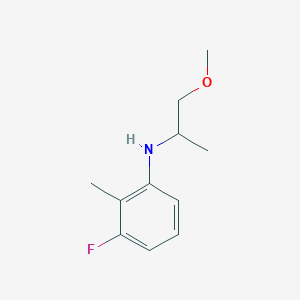
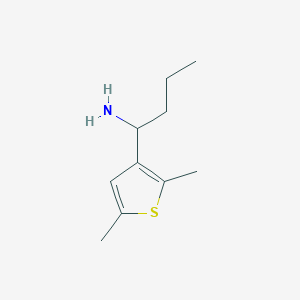
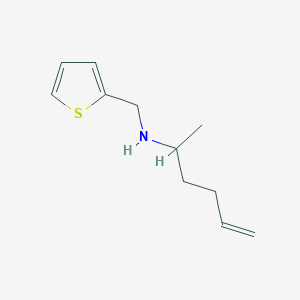
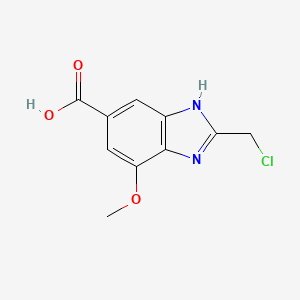
![N-[2-(Ethylamino)ethyl]cyclopropanecarboxamide hydrochloride](/img/structure/B13276429.png)
![N-(2-aminoethyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amine dihydrochloride](/img/structure/B13276435.png)
![(1-Methoxypropan-2-YL)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B13276440.png)
amine](/img/structure/B13276441.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13276449.png)
